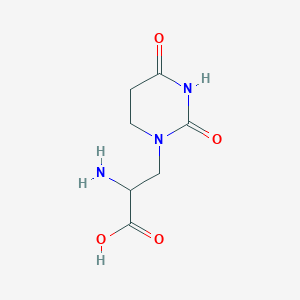
(-)-Willardiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Willardiine is a naturally occurring amino acid derivative that is known for its role as an agonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It is a stereoisomer of willardiine, which is isolated from the seeds of the leguminous plant Willardia
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Willardiine typically involves the stereoselective synthesis of the amino acid. One common method includes the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. The reaction conditions often involve the protection of functional groups, followed by the formation of the amino acid backbone through various organic reactions such as amination and esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Willardiine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amino acids.
Aplicaciones Científicas De Investigación
(-)-Willardiine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and receptor binding.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of research tools and reagents for biochemical studies.
Mecanismo De Acción
The mechanism of action of (-)-Willardiine involves its binding to the AMPA and kainate receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in the influx of cations such as sodium and calcium into the neuron. This process ultimately leads to neuronal excitation and plays a crucial role in synaptic transmission and plasticity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (-)-Willardiine include:
Kainic acid: Another agonist of kainate receptors.
AMPA: An agonist of AMPA receptors.
Glutamate: The primary excitatory neurotransmitter in the central nervous system.
Uniqueness
This compound is unique in its specific stereochemistry, which allows it to selectively bind to certain subtypes of glutamate receptors. This selectivity makes it a valuable tool in research for studying the distinct roles of these receptors in various physiological and pathological processes.
Propiedades
Fórmula molecular |
C7H11N3O4 |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
2-amino-3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h4H,1-3,8H2,(H,12,13)(H,9,11,14) |
Clave InChI |
UMPBIMSOBVZUSS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





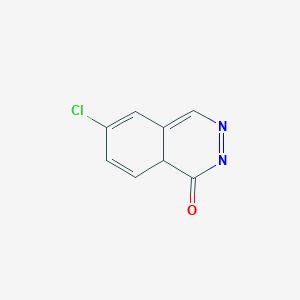

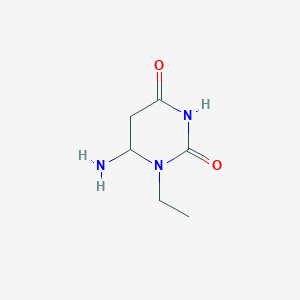
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)

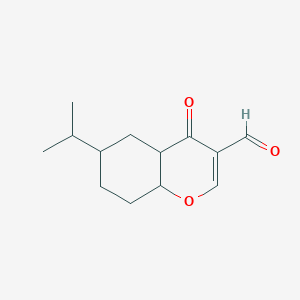
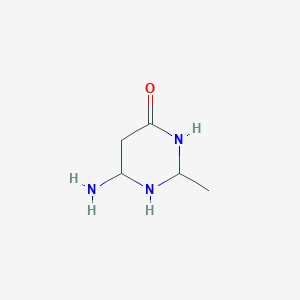

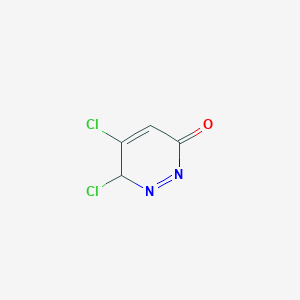
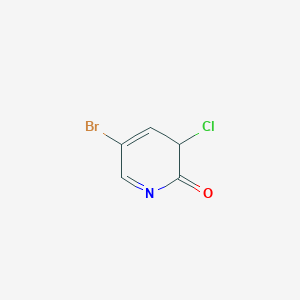
![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)
